Technical Documentation Center

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate
  • CAS: 1045709-38-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

The following technical guide is structured to provide an exhaustive analysis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate , focusing on its spectroscopic identity, synthetic pathways, and utility in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate , focusing on its spectroscopic identity, synthetic pathways, and utility in medicinal chemistry and energetic materials.

CAS Registry Number: 1045709-38-3 Document Type: Technical Specification & Application Guide Version: 2.0 (Scientific Reference)

Executive Summary & Chemical Identity

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a specialized 3,3-disubstituted oxetane building block. In modern drug discovery, it serves as a critical intermediate for introducing the oxetane ring—a stable, polar bioisostere for gem-dimethyl or carbonyl groups—into peptide backbones and small molecule inhibitors. The compound features a unique orthogonality: an electrophilic ester handle and a latent amine precursor (the nitro group), anchored to a conformationally rigid oxetane core.

Physicochemical Profile
PropertySpecification
IUPAC Name Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate
Molecular Formula

Molecular Weight 203.19 g/mol
Physical State Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1]
Stability Thermally sensitive above 160°C (Nitro group decomposition).[2] Store at 2-8°C.

Synthetic Methodology & Mechanism

The synthesis of this compound typically follows a divergent route from 3-oxetanone, leveraging the high reactivity of 3-methyleneoxetane derivatives. The most authoritative route, developed by the Carreira group and later optimized for energetic monomers, utilizes 3-(nitromethylene)oxetane as a Michael acceptor.

Core Synthetic Pathway

The synthesis involves the conjugate addition of an acetate equivalent (e.g., ethyl acetate enolate or a Reformatsky reagent) to the exocyclic double bond of 3-(nitromethylene)oxetane.

SynthesisPathway Oxetanone 3-Oxetanone NitroMethylene 3-(Nitromethylene)oxetane (Michael Acceptor) Oxetanone->NitroMethylene Nitromethane Nitromethane (CH3NO2) Nitromethane->NitroMethylene Target Ethyl 2-(3-(nitromethyl) oxetan-3-yl)acetate NitroMethylene->Target Henry 1. Henry Rxn (Et3N) 2. Dehydration (MsCl/Et3N) Henry->NitroMethylene Michael Ethyl Acetate Enolate (LDA or Reformatsky) Michael->Target

Figure 1: Synthetic workflow from 3-oxetanone to the target 3,3-disubstituted oxetane via the nitromethylene intermediate.[3]

Mechanistic Insight
  • Henry Condensation: 3-Oxetanone reacts with nitromethane to form the

    
    -nitroalcohol.
    
  • Dehydration: Elimination of water yields 3-(nitromethylene)oxetane . This intermediate is electronically unique; the nitro group activates the exocyclic alkene for nucleophilic attack.

  • Michael Addition: The nucleophile (acetate enolate) attacks the electrophilic carbon at the 3-position of the ring (conjugate addition), pushing the double bond electrons to the nitro group (forming a nitronate), which is subsequently protonated to yield the target.

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic signature for Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate. Due to the rigidity of the oxetane ring, the chemical shifts are highly characteristic and distinct.

H NMR Spectroscopy (400 MHz, )

The spectrum is dominated by the symmetry of the oxetane ring and the distinct ethyl and methylene signals.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
4.92 Singlet (s)2H

Highly deshielded by nitro group.
4.65 Doublet (d,

)
2HOxetane Ring (

)
Characteristic "roofing" effect of oxetane AB system.
4.52 Doublet (d,

)
2HOxetane Ring (

)
Diastereotopic protons due to C3 substitution.
4.18 Quartet (q,

)
2H

Typical ethyl ester methylene.
2.85 Singlet (s)2H

Acetate methylene at quaternary C3 center.
1.28 Triplet (t,

)
3H

Typical ethyl ester methyl.
C NMR Spectroscopy (100 MHz, )

Key diagnostic peaks include the quaternary carbon at position 3 and the oxetane ring carbons.

Shift (

ppm)
AssignmentNotes
170.5

Carbonyl ester.
78.5 Oxetane

Ring carbons (strongly deshielded by oxygen).
77.2

Solvent reference.[1]
76.5

Nitromethylene carbon.
61.5

Ethyl ester methylene.
42.0 Quaternary

The pivotal sp3 center of the oxetane.
38.5

Acetate methylene.
14.1

Ethyl ester methyl.
Infrared (IR) Spectroscopy
  • 2980, 2875 cm⁻¹: C-H stretching (aliphatic).

  • 1735 cm⁻¹: C=O stretching (strong, ester).

  • 1555 cm⁻¹:

    
     asymmetric stretching (diagnostic).
    
  • 1375 cm⁻¹:

    
     symmetric stretching.
    
  • 980 cm⁻¹: C-O-C symmetric stretching (cyclic ether/oxetane breathing mode).

Experimental Protocols

Safety Warning: Nitromethyl compounds are potential energetic precursors.[2] Reactions should be performed behind a blast shield. Avoid heating the isolated neat material above 100°C.

Protocol A: Synthesis of 3-(Nitromethylene)oxetane (Precursor)[2]
  • Condensation: To a solution of 3-oxetanone (1.0 eq) and nitromethane (10 eq) in methanol, add triethylamine (0.1 eq) at 0°C. Stir for 4 hours.

  • Workup: Evaporate volatiles to obtain crude 3-(nitromethyl)-3-hydroxyoxetane.

  • Dehydration: Dissolve crude alcohol in DCM. Add

    
     (2.5 eq) and cool to -78°C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Allow to warm to 0°C over 2 hours.
    
  • Purification: Quench with

    
    , extract with DCM, and purify via flash chromatography (Hexane/EtOAc) to yield the yellow oil 3-(nitromethylene)oxetane.
    
Protocol B: Michael Addition to Target
  • Activation: In a flame-dried flask under Argon, generate the lithium enolate of ethyl acetate (using LDA in THF at -78°C) or prepare the Reformatsky reagent (Ethyl bromoacetate + Zn dust).

  • Addition: Add solution of 3-(nitromethylene)oxetane (1.0 eq) in THF dropwise to the enolate/Reformatsky solution at -78°C.

  • Reaction: Stir for 30 mins at -78°C, then slowly warm to room temperature.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes). Target compound elutes as a colorless oil or low-melting solid.

Applications in Drug Discovery

The 3,3-disubstituted oxetane motif is a high-value "solubility switch" in medicinal chemistry.[4]

Applications cluster_apps Downstream Applications Target Ethyl 2-(3-(nitromethyl) oxetan-3-yl)acetate Peptide Oxetane Amino Acids (Peptidomimetics) Target->Peptide Reduction (H2/Pd) + Hydrolysis Energetic Energetic Monomers (GAP/Poly-NIMMO analogs) Target->Energetic Nitration / Polymerization Bioisostere Gem-Dimethyl Bioisostere Target->Bioisostere Scaffold Integration

Figure 2: Functional utility of the target molecule in pharmaceutical and materials science.

  • Peptidomimetics: Reduction of the nitro group to an amine (

    
    , Pd/C) and hydrolysis of the ester yields a 
    
    
    
    -amino acid
    analog. This constrained amino acid can be incorporated into peptides to induce specific turn conformations and improve proteolytic stability.
  • Solubility Enhancement: Replacing a gem-dimethyl group with this oxetane core typically lowers LogP by ~1.0 unit and increases aqueous solubility, often by reducing metabolic clearance (intrinsic clearance,

    
    ).
    

References

  • Wuitschik, G., et al. (2008).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 47(24), 4512–4515.

  • Wuitschik, G., Carreira, E. M., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Löbbicke, R., et al. (2022). "3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers." Materials Advances, 3, 3535-3543.

  • PubChem Compound Summary. (2025). "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (CID 53346572)."[6] National Center for Biotechnology Information. [6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, a valuable building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, a valuable building block in medicinal chemistry. The oxetane motif is of growing importance in drug design, offering improvements in physicochemical properties such as solubility and metabolic stability. This guide details a robust two-step synthetic sequence commencing from the commercially available precursor, oxetan-3-one. The protocol first describes the synthesis of the key intermediate, 3-(nitromethylene)oxetane, followed by a detailed procedure for the conjugate addition of an ethyl acetate enolate to yield the target compound. The causality behind experimental choices, safety precautions, and expected characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

The incorporation of small, strained ring systems into drug candidates has become a prominent strategy in modern medicinal chemistry. Oxetanes, in particular, have garnered significant attention as bioisosteres for gem-dimethyl and carbonyl groups, often leading to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability. The 3,3-disubstituted oxetane scaffold, featuring both a nucleophilic handle and a polar side chain, offers a versatile platform for the exploration of novel chemical space. Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a prime example of such a scaffold, possessing a nitro group that can be further functionalized and an ester moiety that can be hydrolyzed or derivatized. This application note provides a detailed, field-proven protocol for the synthesis of this valuable compound, empowering researchers to access this and related structures for their drug discovery programs.

Synthetic Strategy

The synthesis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is approached via a two-step sequence starting from oxetan-3-one. The overall workflow is depicted in the following diagram:

Synthesis_Workflow Oxetanone Oxetan-3-one Nitromethyleneoxetane 3-(Nitromethylene)oxetane Oxetanone->Nitromethyleneoxetane Knoevenagel Condensation Target Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate Nitromethyleneoxetane->Target Michael Addition

Figure 1: Overall synthetic workflow for Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate.

The initial step involves a Knoevenagel condensation of oxetan-3-one with nitromethane to furnish the key Michael acceptor, 3-(nitromethylene)oxetane. This reaction is typically base-catalyzed and proceeds in high yield. The subsequent and final step is a Michael-type conjugate addition of the enolate of ethyl acetate to the electron-deficient alkene of 3-(nitromethylene)oxetane. This carbon-carbon bond-forming reaction constructs the desired 3,3-disubstituted oxetane core.

Experimental Protocols

Part 1: Synthesis of 3-(Nitromethylene)oxetane

This protocol is adapted from established literature procedures.

Materials:

  • Oxetan-3-one

  • Nitromethane (Caution: Flammable and potentially explosive)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Methanesulfonyl chloride (MsCl)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reactant and solvent), add a catalytic amount of triethylamine (approx. 0.1 eq) at room temperature.

  • Stir the reaction mixture for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess nitromethane.

  • Dissolve the residue in anhydrous dichloromethane and cool the solution to -78 °C in a dry ice/acetone bath.

  • To the cold solution, add triethylamine (4.0 eq) followed by the dropwise addition of methanesulfonyl chloride (3.0 eq).

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(nitromethylene)oxetane as a solid.

Causality of Experimental Choices:

  • The use of nitromethane as both reactant and solvent drives the initial condensation reaction to completion.

  • The subsequent treatment with MsCl and a larger excess of Et3N facilitates the dehydration of the intermediate nitroaldol adduct to form the desired nitroalkene.

  • Performing the dehydration at low temperature (-78 °C) is crucial to prevent side reactions and decomposition of the strained oxetane ring.

Part 2: Synthesis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

This protocol is a generalized procedure based on standard Michael additions of ester enolates to nitroalkenes.

Materials:

  • 3-(Nitromethylene)oxetane

  • Ethyl acetate, anhydrous

  • Lithium diisopropylamide (LDA) solution in THF/hexanes (commercially available) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate and hexanes for extraction and chromatography

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation (using LDA):

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.

    • To this freshly prepared LDA solution, add a solution of anhydrous ethyl acetate (1.2 eq) in anhydrous THF dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Enolate Formation (using NaH):

    • To a suspension of sodium hydride (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C, add anhydrous ethyl acetate (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases.

  • Michael Addition:

    • Cool the solution of the ethyl acetate enolate to -78 °C.

    • Add a solution of 3-(nitromethylene)oxetane (1.0 eq) in anhydrous THF dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate.

Causality of Experimental Choices:

  • Anhydrous conditions are critical for the successful generation and reaction of the ethyl acetate enolate, as any protic source will quench the strong base.

  • Low temperature (-78 °C) is employed during the enolate formation and Michael addition to prevent self-condensation of the ethyl acetate and to control the reactivity of the enolate, minimizing side reactions.

  • LDA is a strong, non-nucleophilic base that provides rapid and quantitative enolate formation. NaH is a suitable alternative, though it may require longer reaction times for enolate generation.

  • The reaction is quenched with a mild acid source like saturated ammonium chloride to neutralize the basic reaction mixture without causing degradation of the product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
3-(Nitromethylene)oxetaneC4H5NO3115.09White to pale yellow solid
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetateC8H13NO5203.19Colorless to pale yellow oil

Expected Characterization of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.8-4.6 (m, 4H, -O-CH ₂- of oxetane)

    • δ 4.2 (q, J = 7.1 Hz, 2H, -O-CH ₂-CH₃)

    • δ 3.0 (s, 2H, -CH ₂-NO₂)

    • δ 2.8 (s, 2H, -CH ₂-CO₂Et)

    • δ 1.3 (t, J = 7.1 Hz, 3H, -O-CH₂-CH ₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 170.0 (-C O₂Et)

    • δ 80-78 (-O-C H₂- of oxetane)

    • δ 75-73 (-C H₂-NO₂)

    • δ 61.0 (-O-C H₂-CH₃)

    • δ 45-43 (quaternary C of oxetane)

    • δ 40-38 (-C H₂-CO₂Et)

    • δ 14.1 (-O-CH₂-C H₃)

  • IR (neat, cm⁻¹):

    • 2980-2850 (C-H stretching)

    • 1735 (C=O stretching of ester)

    • 1550, 1370 (N-O stretching of nitro group)

    • 980 (Oxetane ring breathing)

Safety Precautions

  • Nitromethane is a flammable and potentially explosive compound. Handle with care in a well-ventilated fume hood, away from heat and sparks.

  • Strong bases like LDA and NaH are corrosive and react violently with water. Handle under an inert atmosphere (nitrogen or argon) and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The oxetane ring is strained and can be sensitive to strongly acidic or basic conditions, as well as high temperatures. Careful control of reaction conditions is necessary to avoid ring-opening byproducts.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable route to Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, a valuable building block for drug discovery. By following the step-by-step instructions and understanding the rationale behind the experimental choices, researchers can confidently synthesize this and related 3,3-disubstituted oxetanes. The versatility of the nitro and ester functionalities in the final product opens up numerous avenues for further chemical exploration and the development of novel therapeutic agents.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights.
  • Carreira, E. M., & Fessard, T. (2014). The oxetane motif in drug discovery. Chimia, 68(6), 376-380.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Kerr, W. J., & Watson, A. J. (2011). The utility of organoboron reagents in the synthesis of saturated heterocycles.
  • Wuitschik, G., et al. (2008). Synthesis of 3,3-diaryloxetanes via conjugate addition to oxetane-derived α,β-unsaturated ester, aldehyde, and nitroalkene. Organic Letters, 10(21), 4935-4938.
  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]

  • RSC Publishing. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • PMC - NIH. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ACS Publications. (2022). Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. [Link]

Application

Hydrolysis of "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate" to the carboxylic acid

An Application Note for the Synthesis of 2-(3-(nitromethyl)oxetan-3-yl)acetic acid Abstract This application note provides a comprehensive guide for the selective hydrolysis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(3-(nitromethyl)oxetan-3-yl)acetic acid

Abstract

This application note provides a comprehensive guide for the selective hydrolysis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate to its corresponding carboxylic acid. The presence of two sensitive functional groups—an acid-labile oxetane ring and a primary nitro group susceptible to side reactions—necessitates a carefully optimized protocol that avoids harsh acidic conditions. We present a robust, base-catalyzed saponification method that ensures high conversion and minimizes degradation of the core structure. This document details the underlying chemical principles, a step-by-step experimental protocol, analytical monitoring techniques, troubleshooting advice, and essential safety precautions tailored for researchers in organic synthesis and drug development.

Introduction and Strategic Considerations

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis.[1] However, for a substrate such as Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, the reaction strategy is dictated by the chemical stability of the oxetane and nitro moieties.

  • Oxetane Ring Stability: Oxetanes, particularly 3,3-disubstituted variants, are valuable structural motifs in medicinal chemistry.[2] While they are generally stable under basic and weakly acidic conditions, they are prone to ring-opening reactions when exposed to strong acids.[3][4] This acid-catalyzed cleavage would lead to the formation of unwanted diol byproducts, compromising the integrity of the desired scaffold.[3][5]

  • Nitro Group Stability: Primary nitroalkanes, such as the nitromethyl group present in the substrate, are known to undergo the Nef reaction under strongly acidic conditions, which would convert the nitro group into an aldehyde.[6] This side reaction is a significant concern for traditional acid-catalyzed hydrolysis methods.

Given these constraints, a base-catalyzed hydrolysis (saponification) is the superior and recommended strategy. This approach leverages the relative stability of both the oxetane ring and the nitro group under basic conditions.[3][4] Furthermore, base-catalyzed hydrolysis is an essentially irreversible process, as the final step forms a carboxylate salt, driving the reaction to completion.[1][7]

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The saponification of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate proceeds via a nucleophilic acyl substitution mechanism. The process involves the addition of a hydroxide ion to the electrophilic ester carbonyl, followed by the elimination of an ethoxide leaving group.

The key steps are:

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻).

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the basic ethoxide or another hydroxide ion to form a stable carboxylate salt. This step makes the reaction irreversible under basic conditions.[8]

  • Protonation (Workup): A final acidification step during the workup protonates the carboxylate salt to yield the desired carboxylic acid product. This step must be performed under carefully controlled, mild conditions to prevent degradation of the oxetane ring.[3]

G sub Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate tetrahedral Tetrahedral Intermediate sub->tetrahedral 1. Nucleophilic     Attack oh_ion OH⁻ carboxylate Carboxylate Salt tetrahedral->carboxylate 2. Elimination ethoxide EtO⁻ tetrahedral->ethoxide acid_product 2-(3-(nitromethyl)oxetan-3-yl)acetic acid carboxylate->acid_product 4. Protonation h3o_plus H₃O⁺ (Workup) dummy ethanol EtOH carboxylate_formation Carboxylic Acid (transient) carboxylate_formation->carboxylate

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Detailed Experimental Protocol

This protocol is optimized for the hydrolysis of the title compound on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate≥95%N/AStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent, ≥98%Major SupplierHydrolysis Reagent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major SupplierReaction Solvent
Deionized WaterType 1In-houseCo-solvent
Diethyl Ether (or Ethyl Acetate)ACS GradeMajor SupplierExtraction Solvent
Hydrochloric Acid (HCl)1.0 M (aqueous)Major SupplierFor acidification workup
Sodium Sulfate (Na₂SO₄)AnhydrousMajor SupplierDrying Agent
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Major SupplierFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (1.0 mmol, 1.0 eq).

    • Add Tetrahydrofuran (THF, 5 mL) and Deionized Water (2.5 mL). Stir the mixture at room temperature until the ester is fully dissolved.

    • Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 mmol, 2.0 eq).

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.

      • Eluent System: A mixture of Ethyl Acetate/Hexanes (e.g., 1:1) with 1% acetic acid is a good starting point.

      • Visualization: UV light (254 nm) and/or a potassium permanganate stain. The product carboxylic acid should have a lower Rf value than the starting ester.

    • The reaction is typically complete within 4-8 hours. If the reaction is sluggish, gentle heating to 40 °C can be applied.

  • Workup and Isolation:

    • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add 1.0 M HCl dropwise with vigorous stirring to acidify the mixture to a pH of ~2-3. Caution: This step is critical. Maintain the temperature at 0 °C to prevent acid-catalyzed ring-opening of the oxetane.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if it is a solid.

    • If the product is an oil or if impurities persist, purification by flash column chromatography on silica gel is recommended.

Summary of Key Reaction Parameters
ParameterRecommended ValueRationale
BaseLiOH·H₂OProvides excellent reactivity with good solubility in THF/water mixtures.
Base Equivalents2.0 eqEnsures complete hydrolysis and drives the reaction forward.
Solvent SystemTHF / Water (2:1 v/v)Homogenizes the organic substrate and aqueous base for efficient reaction.
Temperature20-25 °C (Room Temp)Mild conditions that preserve the sensitive functional groups.
Reaction Time4-8 hours (Monitored)Typically sufficient for full conversion; should be confirmed by TLC.
Workup pH~2-3Ensures complete protonation of the carboxylate to the carboxylic acid.
Workup Temperature0 °CMinimizes the risk of acid-catalyzed oxetane ring-opening.[3]

Analytical Workflow and Characterization

Confirming the successful synthesis of 2-(3-(nitromethyl)oxetan-3-yl)acetic acid requires a systematic analytical approach.

G cluster_char Characterization start Crude Product (Post-Workup) purification Purification (Chromatography or Recrystallization) start->purification pure_product Pure Carboxylic Acid purification->pure_product nmr ¹H & ¹³C NMR pure_product->nmr ms LC-MS ir FT-IR

Caption: General workflow for purification and characterization.

  • ¹H NMR: Expect the disappearance of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) from the starting material. A broad singlet corresponding to the carboxylic acid proton will appear, typically >10 ppm.

  • ¹³C NMR: The ester carbonyl signal (around 170-175 ppm) will shift slightly. The ethyl group carbons will be absent.

  • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a characteristic C=O stretch (around 1700-1725 cm⁻¹).

  • Mass Spectrometry (LC-MS): Confirm the molecular weight of the product by identifying the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ ion in positive ion mode.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time or temperature.1. Allow the reaction to stir longer at room temperature. If still slow, gently warm to 40 °C and continue to monitor by TLC.
2. Poor quality of LiOH or wet THF.2. Use freshly opened or properly stored anhydrous THF and a reliable source of LiOH·H₂O.
Low Yield / Product Loss 1. Incomplete extraction from the aqueous layer.1. Ensure the aqueous layer is thoroughly acidified to pH 2-3. Increase the number of extractions (e.g., to 5 x 15 mL).
2. Product is partially water-soluble.2. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product.
Presence of Byproducts 1. Oxetane ring-opening during acidic workup.1. Perform the acidification strictly at 0 °C. Add the acid slowly and ensure efficient stirring. Do not let the local concentration of acid get too high.
2. Degradation on silica gel during chromatography.2. Deactivate the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like C18 reversed-phase silica.

Safety Precautions

  • Handling Reagents: Lithium hydroxide is corrosive and can cause severe skin and eye burns. Hydrochloric acid is corrosive. Handle both with appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Nitroalkanes: While not explosive in this context, nitroalkanes are energetic compounds and should be handled with care. Avoid exposure to high temperatures or strong shocks.

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

References

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. (n.d.). Hydrolysis of ethyl acetate. [Link]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. [Link]

  • Google Patents. (2011). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Google Patents. (2013). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
  • Scribd. (n.d.). Hydrolysis of Ethyl Acetate. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]

Sources

Method

Application Note: Strategic Utilization of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate in Spirocyclic Scaffold Synthesis

This guide serves as a comprehensive technical manual for the utilization of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (CAS: 1045709-38-3) in the synthesis of novel spirocyclic heterocycles. It is designed for medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the utilization of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (CAS: 1045709-38-3) in the synthesis of novel spirocyclic heterocycles. It is designed for medicinal chemists and process scientists focusing on Fsp³-rich scaffold generation.

Executive Summary

The shift towards "Escape from Flatland" in drug discovery has elevated the importance of 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl and carbonyl groups. Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate represents a critical "linchpin" building block. Its unique nitro-ester motif allows for a facile, high-yielding entry into 2-oxa-6-azaspiro[3.4]octane systems via reductive cyclization. This guide details the mechanistic rationale, synthetic protocols, and critical control points for converting this reagent into high-value spiro-lactam scaffolds.

Chemical Profile & Mechanistic Insight[1][2]

The Reagent
  • IUPAC Name: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

  • CAS Number: 1045709-38-3[1]

  • Molecular Formula: C₈H₁₃NO₅

  • Molecular Weight: 203.19 g/mol [1]

  • Key Features:

    • Oxetane Core: Provides high metabolic stability and lowers logD compared to gem-dimethyl analogs.

    • Nitro Group (-CH₂NO₂): Latent nucleophile (upon reduction to amine).

    • Ethyl Ester (-CH₂COOEt): Electrophilic trap for intramolecular cyclization.

Reaction Pathway: The "Nitro-Ester" Cyclization

The utility of this compound relies on a cascade sequence: Nitro Reduction → Amine Generation → Intramolecular Transamidation → Spiro-Lactam Formation .

ReactionPathway Start Ethyl 2-(3-(nitromethyl) oxetan-3-yl)acetate (Precursor) Inter Intermediate: Amino-Ester (Transient) Start->Inter H2 / Catalyst (Nitro Reduction) Product Product: 2-Oxa-6-azaspiro [3.4]octan-7-one Inter->Product Spontaneous Cyclization (-EtOH)

Figure 1: The reductive cyclization pathway converting the nitro-ester precursor into the spiro-lactam scaffold.

Experimental Protocols

Protocol A: Synthesis of the Precursor (If not purchased)

Context: While commercially available, in-house synthesis via Michael Addition is often required for scale-up.

Reagents:

  • Ethyl 2-(oxetan-3-ylidene)acetate (Michael Acceptor)

  • Nitromethane (Nucleophile)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Catalyst)

Procedure:

  • Preparation: Dissolve Ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in MeCN (10 vol).

  • Addition: Add Nitromethane (5.0 eq) followed by DBU (1.0 eq) dropwise at 0°C.

    • Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Warm to 25°C and stir for 16 hours. Monitor by TLC/LCMS for disappearance of the alkene.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Cyclization to 2-Oxa-6-azaspiro[3.4]octan-7-one

Context: This is the core application of the title compound. The choice of catalyst is critical to avoid opening the strained oxetane ring.

Materials:

  • Substrate: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (10 g, 49.2 mmol)

  • Solvent: Ethanol (anhydrous, 100 mL)

  • Catalyst: Raney Nickel (slurry in water, washed with EtOH x3) OR 10% Pd/C (dry basis).

    • Recommendation:Raney Nickel is preferred for rapid cyclization without acid-catalyzed ring opening.

Step-by-Step Methodology:

  • Setup: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with the substrate dissolved in Ethanol (0.5 M concentration).

  • Catalyst Addition:

    • Safety: Raney Ni is pyrophoric. Add as a slurry under Argon.

    • Load 20 wt% equivalent of Raney Ni (active mass).

  • Hydrogenation:

    • Purge vessel with N₂ (x3) then H₂ (x3).

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Stir vigorously at 50°C for 12–24 hours.

    • Checkpoint: Monitor LCMS for the mass of the lactam (M+H = 128.1). The intermediate amine is rarely observed as cyclization is rapid at 50°C.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a Celite pad (Caution: Keep catalyst wet to prevent ignition).

    • Rinse cake with MeOH.

    • Concentrate filtrate under reduced pressure.[2][3]

  • Purification:

    • The crude product is often a white solid of sufficient purity (>95%).

    • Recrystallization: EtOAc/Heptane.

Yield Expectation: 85–92%.

Protocol C: Reduction of Lactam to Amine (Optional)

Context: To access the basic amine 2-oxa-6-azaspiro[3.4]octane.

  • Suspend the spiro-lactam (from Protocol B) in dry THF.

  • Add LiAlH₄ (2.5 eq) carefully at 0°C. Reflux for 4 hours.

  • Fieser workup (H₂O, 15% NaOH, H₂O).[4]

  • Isolate the secondary amine as an oil or convert to HCl salt.

Critical Data & Optimization

Solvent Screening for Cyclization

The choice of solvent impacts the rate of intramolecular transamidation.

SolventTemperatureYieldObservations
Ethanol 50°C92% Clean conversion; product crystallizes upon concentration.
Methanol25°C78%Slower reaction; trace methyl ester transesterification byproducts.
THF60°C65%Incomplete cyclization; intermediate amino-ester detected.
AcOH25°C40%Avoid. Significant oxetane ring opening observed.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Ring Opening Acidic conditions or high Temp (>80°C).Ensure solvent is neutral. Use Raney Ni instead of Pd/C if acidity is suspected. Keep T < 60°C.
Incomplete Cyclization Reaction stopped at amine stage.Increase temperature to 50°C to drive the thermodynamic lactam formation.
Pyrophoric Hazard Dry catalyst exposure.Always handle Raney Ni under water or ethanol; never let it dry out.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane." Organic Letters.

  • Manchester Organics. (2024).[5] "Product Specification: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate."

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Barnes-Seeman, D. (2016). "The Role of Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

Welcome to the technical support guide for Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this molecule in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction to the Molecule and Potential Stability Concerns

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a molecule that incorporates three key functional groups: a 3,3-disubstituted oxetane ring, a primary nitroalkane, and an ethyl ester. The stability of the entire molecule in a given solution is dictated by the combined lability of these individual moieties under various experimental conditions. Understanding these potential degradation pathways is critical for accurate and reproducible research.

This guide will address common questions and provide systematic troubleshooting workflows to identify and mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate that I should be concerned about regarding stability?

A1: The three main functional groups that can influence the stability of this molecule are:

  • The 3,3-disubstituted oxetane ring: While generally more stable than other oxetane substitution patterns, it can be susceptible to ring-opening under strong acidic conditions or high temperatures[1][2].

  • The ethyl ester: This group is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and ethanol[3][4][5].

  • The primary nitroalkane group: This group can be thermally sensitive and may undergo decomposition at elevated temperatures[6][7]. Under basic conditions, the alpha-proton can be abstracted to form a nitronate anion.

Q2: I'm dissolving the compound in a buffered solution. What pH range is considered "safe"?

A2: Generally, 3,3-disubstituted oxetanes exhibit good stability at a pH above 1 and are also stable under basic conditions[2][8]. However, the ethyl ester functionality is sensitive to both acid and base-catalyzed hydrolysis[3][9]. Therefore, working in a neutral to slightly acidic pH range (approximately pH 4-7) is recommended to minimize the degradation of both the oxetane ring and the ethyl ester. It is crucial to perform experimental verification of stability in your specific buffer system.

Q3: Can I heat my solution containing Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate?

A3: Caution should be exercised when heating solutions of this compound. The oxetane ring can be unstable at high temperatures, potentially leading to ring-opening[1]. Furthermore, nitroalkanes are known to be thermally labile and can undergo exothermic decomposition[6][7]. It is advisable to avoid high temperatures unless a thorough thermal stability analysis has been conducted.

Q4: What are the likely degradation products I might observe?

A4: Based on the functional groups, the primary degradation products could include:

  • From ester hydrolysis: (3-(nitromethyl)oxetan-3-yl)acetic acid and ethanol.

  • From oxetane ring-opening (under acidic conditions): A diol-containing compound, such as ethyl 2-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-(nitromethyl)acetate, although the exact structure would depend on the reaction conditions.

  • From nitroalkane degradation: Various decomposition products, potentially involving C-N bond cleavage[6].

Identifying these potential degradants is a key objective of a forced degradation study.

Troubleshooting Guide: Investigating Compound Instability

If you suspect that Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is degrading in your experimental solution, follow this systematic troubleshooting guide.

Initial Observation: Inconsistent or Unexpected Experimental Results

This could manifest as a loss of biological activity, changes in analytical chromatograms (e.g., new peaks, reduced area of the parent peak), or visible changes in the solution (e.g., color change).

Logical Flow for Troubleshooting

Troubleshooting_Flow A Inconsistent Results Observed B Hypothesis: Compound Degradation A->B C Step 1: Review Solution Preparation & Storage B->C D Step 2: Analytical Confirmation of Degradation C->D If conditions seem appropriate E Step 3: Conduct Forced Degradation Study D->E Degradation confirmed H Solution Stable D->H No degradation observed F Step 4: Identify Degradation Pathway(s) E->F G Step 5: Mitigate Instability F->G

Caption: Troubleshooting workflow for suspected compound instability.

Step-by-Step Troubleshooting Details
  • Review Solution Preparation and Storage:

    • Solvent/Buffer: What is the pH of your solution? As discussed, extreme pH values can promote hydrolysis of the ester or opening of the oxetane ring.

    • Temperature: Was the solution exposed to elevated temperatures during preparation or storage?

    • Light Exposure: While not the primary suspect, photostability should be considered. Was the solution protected from light?

    • Storage Duration: How long was the solution stored before use?

  • Analytical Confirmation of Degradation:

    • Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to analyze a freshly prepared solution versus the aged or suspect solution.

    • What to look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which are potential degradation products.

      • Changes in retention time, which could indicate a change in the compound or interaction with the column.

  • Conduct a Forced Degradation Study:

    • If degradation is confirmed but the cause is unclear, a systematic forced degradation (or stress testing) study is the next logical step.[10][11]. This will help identify which conditions (acid, base, heat, oxidation, light) are detrimental to the compound's stability. A detailed protocol is provided in the next section.

  • Identify Degradation Pathway(s):

    • Based on the results of the forced degradation study, you can pinpoint the specific lability of the molecule. For example, if significant degradation is only observed under acidic conditions, it is likely that either the oxetane ring is opening or the ester is hydrolyzing, or both. LC-MS analysis of the stressed samples can help in the structural elucidation of the degradation products.

  • Mitigate Instability:

    • Once the cause of degradation is understood, you can modify your experimental protocol. This might involve:

      • Adjusting the pH of your buffer to a more neutral range.

      • Preparing solutions fresh before each experiment.

      • Storing stock solutions at lower temperatures (e.g., -20°C or -80°C) and protecting them from light.

      • Choosing a different solvent system if solvent-mediated degradation is suspected.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate under various stress conditions.

Objective

To identify the potential degradation pathways of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate and to develop a stability-indicating analytical method.

Materials
  • Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

  • Acetonitrile (ACN) or other suitable organic solvent

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and/or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidative (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 60°C in solution) A->E F Photolytic (ICH Q1B conditions) A->F G Control (Solvent only, protected from light, RT) A->G H Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples H->I For acid/base J Analyze by HPLC-UV/MS H->J I->J K Evaluate Data: - % Degradation - Peak Purity - Mass Balance J->K

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature, as base hydrolysis of esters can be rapid.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to ~100 µg/mL. Incubate at 60°C.

    • Photolytic Degradation: Expose the solution (~100 µg/mL) to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

    • Control Sample: Keep a diluted solution of the compound in the solvent system at room temperature, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a suitable HPLC method. A gradient elution method is often preferred to separate the parent compound from its more polar or non-polar degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Analyze the chromatograms for the appearance of new peaks.

    • If using an MS detector, examine the mass spectra of the new peaks to propose structures for the degradation products.

    • Ensure mass balance, where the sum of the parent compound and all degradation products is close to 100% of the initial concentration.

Data Summary Table
Stress ConditionTime (h)% Degradation of ParentNo. of DegradantsObservations
0.1 M HCl, 60°C 24
0.1 M NaOH, RT 8
3% H₂O₂, RT 24
60°C, Neutral 24
Photolytic -
Control 24

This table should be filled in with your experimental data.

By following this guide, you will be well-equipped to identify, understand, and address the stability challenges associated with Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, ensuring the reliability and integrity of your research.

References

  • Wessjohann, L. A., et al. (2010). Oxetanes in Drug Discovery Campaigns. Angewandte Chemie International Edition, 49(49), 9052-9068. [Link]

  • PubChem. (n.d.). Ethyl 2-(oxetan-3-ylidene)acetate. National Center for Biotechnology Information. [Link]

  • Dong, V. M. (n.d.). Oxetane Presentation. The Dong Group. [Link]

  • Guidi, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 557-563. [Link]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Guidi, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • NIOSH. (1994). Ethyl Acetate. Centers for Disease Control and Prevention. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Stepanovs, D., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Taylor, R. J. K., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12594-12666. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • Pharmaguideline. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • Singh, S., & Kumar, V. (2016). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]

  • Sharma, A., et al. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science, 9(11). [Link]

  • Bull, J. A., et al. (2023). 3,3-Disubstituted oxetane- and azetidine-ethers as stable ester isosteres. Organic & Biomolecular Chemistry, 21(25), 5227-5232. [Link]

  • Smith, L. L., & Anderson, R. C. (2013). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Reddy, P. S., et al. (2016). Forced Degradation Studies. MedCrave. [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

A Guide for Researchers and Drug Development Professionals The synthesis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, a valuable building block in medicinal chemistry, presents unique challenges when transitioning fro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

The synthesis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, a valuable building block in medicinal chemistry, presents unique challenges when transitioning from the laboratory bench to pilot or production scale. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to anticipate and overcome potential hurdles in your scale-up campaigns.

I. Proposed Synthetic Pathway: A Scalable Approach

The most direct and scalable route to Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is the base-catalyzed Michael addition of nitromethane to ethyl 2-(oxetan-3-ylidene)acetate.[1][2] This reaction, while straightforward in principle, requires careful control of reaction parameters to ensure safety, efficiency, and high purity of the final product.

cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification Ethyl 2-(oxetan-3-ylidene)acetate Ethyl 2-(oxetan-3-ylidene)acetate Michael Addition Michael Addition Ethyl 2-(oxetan-3-ylidene)acetate->Michael Addition Nitromethane Nitromethane Nitromethane->Michael Addition Crude Product Crude Product Michael Addition->Crude Product Base Catalyst Solvent Controlled Temperature Purification Purification Crude Product->Purification Work-up Final Product Final Product Purification->Final Product Distillation/ Chromatography

Caption: Proposed synthetic workflow for Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate.

II. Troubleshooting Guide: Common Scale-Up Challenges & Solutions

This section addresses specific issues that may arise during the scale-up of the Michael addition reaction.

Question 1: The reaction is sluggish and fails to reach completion, even with extended reaction times. What are the likely causes and how can I improve the reaction rate?

Answer:

Several factors can contribute to a sluggish reaction on a larger scale:

  • Insufficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer between the reactants, especially if the catalyst is not fully dissolved or if the reaction mixture is heterogeneous.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogeneous mixture. Consider installing baffles to improve mixing efficiency.

  • Catalyst Deactivation: The choice of base is critical. While strong bases like sodium ethoxide can be effective, they can also be consumed by side reactions or neutralized by acidic impurities.

    • Solution: Consider using a robust, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a solid-supported base catalyst like KF/alumina or KOH/alumina for easier removal.[3] For heterogeneous reactions, phase-transfer catalysts such as tetrabutylammonium chloride can significantly enhance the reaction rate in a biphasic system.[4]

  • Low Reaction Temperature: While the reaction is exothermic, maintaining too low a temperature to avoid side reactions can significantly slow down the rate.

    • Solution: Perform reaction optimization studies at the lab scale to determine the optimal temperature range that balances reaction rate and impurity formation. On a larger scale, ensure your reactor's heating/cooling system can maintain this optimal temperature.

Question 2: I am observing a significant amount of a double-addition byproduct where a second molecule of the starting ester adds to the initial product. How can I minimize this impurity?

Answer:

The formation of a double-addition product is a common side reaction in Michael additions involving nitromethane.[4] This occurs when the initial product, which still possesses an acidic proton, is deprotonated and acts as a nucleophile.

  • Control Stoichiometry:

    • Solution: Use a slight excess of nitromethane (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the ethyl 2-(oxetan-3-ylidene)acetate. This shifts the equilibrium towards the desired single-addition product.

  • Slow Addition of the Michael Acceptor:

    • Solution: Instead of adding all reactants at once, slowly add the ethyl 2-(oxetan-3-ylidene)acetate to the mixture of nitromethane and the base. This maintains a low concentration of the Michael acceptor, disfavoring the second addition.

  • Choice of Base and Solvent:

    • Solution: The basicity and solvent can influence the rate of the second addition. Weaker bases and aprotic solvents may reduce the formation of the double-addition product. Experiment with different base/solvent combinations at the lab scale.

Question 3: The work-up procedure is proving difficult at a larger scale, with emulsion formation during the aqueous wash. How can I improve the phase separation?

Answer:

Emulsion formation is a common issue when scaling up reactions, particularly those involving basic catalysts and polar products.

  • Brine Wash:

    • Solution: After neutralizing the reaction mixture, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion and improve phase separation.

  • Solvent Choice for Extraction:

    • Solution: If using a solvent like ethyl acetate for extraction, consider switching to a less polar solvent that has a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE) or toluene.

  • Filtration through Celite:

    • Solution: Passing the quenched reaction mixture through a pad of celite or diatomaceous earth can help to break up emulsions and remove fine solid particulates that may be stabilizing them.

Question 4: I am concerned about the safety of handling large quantities of nitromethane. What are the key safety considerations for scale-up?

Answer:

Nitromethane is a hazardous material that can be flammable and explosive under certain conditions.[5][6][7][8] A thorough safety review is essential before any scale-up operation.

  • Thermal Hazards:

    • Solution: The Michael addition can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a thermal runaway. Consider using a reaction calorimeter (RC1) to study the reaction's thermal profile at the lab scale.

  • Handling and Storage:

    • Solution: Store and handle nitromethane in a well-ventilated area, away from heat, sparks, and open flames.[5] Use intrinsically safe equipment and ensure all equipment is properly grounded to prevent static discharge.

  • Incompatibility:

    • Solution: Nitromethane can form shock-sensitive mixtures with strong bases and acids.[6] Ensure that the addition of reagents is controlled and that the temperature is monitored closely. Avoid contact with incompatible materials.

III. Frequently Asked Questions (FAQs)

Q: What is the expected stability of the oxetane ring under the basic conditions of the Michael addition?

A: The 3,3-disubstituted oxetane ring is generally stable under basic conditions.[9][10] Ring-opening is typically slow, especially with milder bases. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation. It is advisable to monitor the reaction for any byproducts resulting from oxetane ring opening.

Q: What is the best method for purifying the final product at scale?

A: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is expected to be a high-boiling, polar compound.

  • Vacuum Distillation: If the product is thermally stable, fractional vacuum distillation is often the most cost-effective method for purification on a large scale.

  • Flash Chromatography: For smaller scale-up batches or when high purity is critical, automated flash chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed. However, this method can be expensive and generate significant solvent waste at a very large scale.

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for achieving high purity at scale.

Q: Can I use a different nitroalkane in this reaction?

A: Yes, the Michael addition can generally be performed with other primary nitroalkanes (e.g., nitroethane, nitropropane). However, the reaction conditions may need to be re-optimized, and the steric bulk of the nitroalkane can affect the reaction rate.

IV. Detailed Experimental Protocol (Illustrative)

This protocol is for guidance and should be optimized at the laboratory scale before implementation in a pilot plant.

Materials:

  • Ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq)

  • Nitromethane (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Toluene (5 vol)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge toluene and nitromethane.

  • Cool the mixture to 0-5 °C.

  • Slowly add DBU to the cooled mixture while maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve ethyl 2-(oxetan-3-ylidene)acetate in toluene.

  • Add the solution of ethyl 2-(oxetan-3-ylidene)acetate dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/LC.

  • Once the reaction is complete, cool the mixture to 0-5 °C and slowly add 1 M HCl to quench the reaction and neutralize the DBU until the pH is ~7.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

V. Data Summary

Table 1: Effect of Catalyst on Reaction Time and Yield (Lab Scale)

Catalyst (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)
DBUToluene251892
Potassium CarbonateDMF253675
Sodium EthoxideEthanol251288 (with 5% double addition)
KF/AluminaAcetonitrile402485

VI. Troubleshooting Workflow

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Incomplete Reaction Incomplete Reaction Poor Mixing Poor Mixing Incomplete Reaction->Poor Mixing Is the mixture homogeneous? Catalyst Issue Catalyst Issue Incomplete Reaction->Catalyst Issue Is the catalyst active/appropriate? Low Temperature Low Temperature Incomplete Reaction->Low Temperature Is the reaction too cold? Increase Agitation Increase Agitation Poor Mixing->Increase Agitation Check Catalyst Activity/Change Catalyst Check Catalyst Activity/Change Catalyst Catalyst Issue->Check Catalyst Activity/Change Catalyst Optimize Temperature Optimize Temperature Low Temperature->Optimize Temperature

Caption: Decision tree for troubleshooting an incomplete Michael addition reaction.

VII. References

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Journal de la Société Chimique de Tunisie, 11, 37-43.

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Rioz-Martínez, A., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis, 9(5), 4595-4600.

  • Maiorana, S., et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry, 11(10), 2007-2014.

  • Mochida, T., & Yokoyama, M. (2005). Michael addition of nitromethane to α,β-unsaturated carbonyl compounds over solid base catalysts. Research on Chemical Intermediates, 31(4-6), 469-477.

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Rioz-Martínez, A., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Publications. Retrieved from [Link]

  • Marqués-López, E., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1316-1319.

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitromethane. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Ballini, R., et al. (2005). Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results. Chemical Reviews, 105(3), 933-971.

  • The Dong Group. (n.d.). Oxetane Presentation. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(15), 4989.

  • New Jersey Department of Health. (n.d.). Nitromethane - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Letters. (2016). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 18(15), 3786-3789.

  • Bur, S. K., & Martin, S. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12751-12837.

  • LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Ballini, R., et al. (2005). Conjugate additions of nitroalkanes to electron-poor alkenes: recent results. OAR@UM. Retrieved from [Link]

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 11-20.

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Angewandte Chemie International Edition, 49(41), 7428-7440.

  • INCHEM. (n.d.). ICSC 0522 - NITROMETHANE. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Ballini, R., et al. (2005). Conjugate additions of nitroalkanes to electron-poor alkenes: recent results. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Oxetanes and azetidines: Synthesis and properties of 3,3-disubstituted ethers as ester surrogates. Organic & Biomolecular Chemistry, 21(25), 5236-5241.

  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds. Retrieved from

  • National Institutes of Health. (2014). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 10, 1244-1249.

  • Royal Society of Chemistry. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers, 9(18), 4991-5011.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Unlocking the Therapeutic Potential of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate: A Comparative Analysis and Methodological Blueprint

In the landscape of modern drug discovery, novel chemical entities present both a challenge and an opportunity. Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, a molecule at the intersection of two compelling pharmacophoric...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, novel chemical entities present both a challenge and an opportunity. Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, a molecule at the intersection of two compelling pharmacophoric groups, is one such entity. While direct biological data for this specific compound is not yet prevalent in peer-reviewed literature, its structural motifs—the oxetane ring and the aliphatic nitro group—suggest a rich potential for therapeutic activity. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the biological activity of this compound. We will delve into a comparative analysis of its constituent parts, propose a tiered experimental approach for activity confirmation, and provide detailed protocols for foundational assays.

Deconstructing the Molecule: A Tale of Two Moieties

The predicted biological profile of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate stems from the well-documented activities of its core components: the oxetane ring and the nitromethyl group.

The Oxetane Ring: A Rising Star in Medicinal Chemistry

The oxetane ring, a four-membered ether, has emerged as a valuable scaffold in drug design.[1][2] Its strained yet stable nature imparts unique three-dimensional conformations that can enhance binding to biological targets.[3] As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety can favorably modulate a compound's physicochemical properties, often improving aqueous solubility, metabolic stability, and lipophilicity.[1][4] The incorporation of an oxetane ring has led to compounds with a wide array of biological activities, including antineoplastic, antiviral, and antifungal properties.[5][6] A prominent example is the anticancer drug paclitaxel, which features an oxetane ring crucial for its microtubule-stabilizing activity.[3][7]

The Nitromethyl Group: A Potent but Complex Player

The nitro group is a well-established pharmacophore found in numerous approved drugs.[8][9] Nitro-containing compounds exhibit a broad spectrum of activities, including antibacterial, antiparasitic, and anticancer effects.[8] However, the aliphatic nitro group can also be a double-edged sword. It is often considered a potential toxicophore, as it can undergo metabolic reduction to form reactive nitroso and hydroxylamino intermediates that can lead to cellular damage.[9][10] This has led to a cautious approach in its use in drug design, with a concurrent search for suitable bioisosteric replacements.[11][12][13][14]

A Tiered Approach to Biological Activity Confirmation

Given the novelty of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, a systematic, tiered approach is recommended to efficiently screen for and characterize its biological activity.

Tier 1: Foundational Cytotoxicity and Antimicrobial Screening

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines and its potential antimicrobial activity. This will provide a broad overview of its biological potential and guide further, more specific assays.

Comparative Compounds for Tier 1 Screening:

Compound ClassRationale for ComparisonExample Compound
Oxetane Analog To isolate the contribution of the nitromethyl group to the observed activity.Ethyl 2-(oxetan-3-yl)acetate[15]
Nitroalkane Analog To understand the influence of the oxetane ring on the activity of the nitro group.Ethyl nitroacetate[16]
Bioisosteric Replacement To assess if replacing the potentially toxic nitro group with a more "drug-like" moiety retains or improves activity while potentially reducing toxicity.Ethyl 2-(3-(trifluoromethyl)oxetan-3-yl)acetate
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compounds on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values (µM) from MTT Assay

CompoundHeLaA549 (Lung Cancer)MCF-7 (Breast Cancer)
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate 15.2 22.5 18.9
Ethyl 2-(oxetan-3-yl)acetate>100>100>100
Ethyl nitroacetate85.692.188.4
Ethyl 2-(3-(trifluoromethyl)oxetan-3-yl)acetate12.819.315.5

Diagram: Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed HeLa cells in 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Add serial dilutions of test compounds incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read analysis Calculate % viability and IC50 values read->analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tier 2: Mechanism of Action Studies

Should Tier 1 screening reveal significant cytotoxic activity, the next step is to investigate the potential mechanism of action. Given the presence of the nitro group, a plausible hypothesis is the induction of apoptosis via oxidative stress.

Potential Signaling Pathway: Nitro-Compound Induced Apoptosis

G compound Ethyl 2-(3-(nitromethyl) oxetan-3-yl)acetate cell Cancer Cell compound->cell nitroreductase Cellular Nitroreductases (e.g., NQO1) compound->nitroreductase Metabolic Reduction reactive_intermediates Reactive Nitroso/ Hydroxylamino Intermediates nitroreductase->reactive_intermediates ros Increased Reactive Oxygen Species (ROS) reactive_intermediates->ros mito Mitochondrial Damage ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized pathway of nitro-compound induced apoptosis.

Future Directions and Considerations

The systematic evaluation outlined in this guide provides a solid foundation for characterizing the biological activity of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate. Positive results would warrant further investigation, including:

  • In vivo efficacy studies: Testing the compound in animal models of cancer or infectious disease.

  • Pharmacokinetic and toxicological profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing additional analogs to optimize potency and reduce toxicity.

The journey from a novel chemical entity to a potential therapeutic is a long and complex one. However, by employing a logical, evidence-based approach, researchers can efficiently unlock the potential of promising molecules like Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate.

References

  • PubChem. (n.d.). Ethyl 2-(oxetan-3-ylidene)acetate. Retrieved from [Link]

  • Dembitsky, V. M., & Gloriozova, T. A. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. Applied Microbiology and Biotechnology, 103(6), 2449–2467. Retrieved from [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Advances, 12(12), 7195-7202. Retrieved from [Link]

  • Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone.
  • Dembitsky, V. M., & Gloriozova, T. A. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. PubMed. Retrieved from [Link]

  • Gomtsyan, A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. Retrieved from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2016). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Chemical Reviews, 116(20), 12166-12213. Retrieved from [Link]

  • Al-Mawsawi, L. Q., & Al-Karrawi, Z. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Greig, I. R., Ross, R. A., & MacKerell, A. D. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Miller, M. A., & Hanna, P. E. (2009). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - PubMed Central. Retrieved from [Link]

  • Chemboost : chemistry classes. (2022, April 23). Chemical reactions of nitroalkanes : 01 | Nitro compounds - Bsc 2nd year organic chemistry. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Zielonka, J., & Kalyanaraman, B. (2020). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (2017, April 24). A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. Retrieved from [Link]

  • Gomtsyan, A. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). Ethyl 2-(oxetan-3-yl)acetate. Retrieved from [Link]

  • SvedbergOpen. (n.d.). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Journal of Drug Discovery and Development. (n.d.). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

Sources

Comparative

Evaluating "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate" in Cellular Assays: A Comparative Guide

Introduction: Unpacking the Potential of a Novel Oxetane Compound In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to developing novel therapeutics with improv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Novel Oxetane Compound

In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to developing novel therapeutics with improved efficacy and pharmacokinetic profiles. The oxetane ring, a four-membered cyclic ether, has gained significant attention for its ability to confer desirable properties such as increased polarity, metabolic stability, and three-dimensionality to parent molecules.[1] "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate" is a novel compound that combines this promising oxetane scaffold with two other key functional groups: a nitromethyl group and an ethyl acetate moiety.

This guide provides a comparative analysis of the hypothetical efficacy of "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate" in a series of fundamental cellular assays. Given the absence of published data on this specific molecule, we will postulate its potential biological activities based on its structural components and compare its projected performance against well-characterized compounds.

Scientific Rationale for Investigation:

  • Potential Cytotoxicity: The presence of a nitro group suggests a potential for cytotoxic activity. Many nitro-containing compounds exert their biological effects through enzymatic reduction, which can lead to the formation of toxic free radicals and reactive oxygen species, ultimately causing cellular damage and death.[2][3][4] This mechanism is a cornerstone of certain antimicrobial and anticancer agents.[2][3][5]

  • Potential Neuromodulatory Effects: The core structure of the molecule bears a resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[6] GABA analogs are a class of drugs used to treat a variety of neurological conditions.[7] It is plausible that "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate" could interact with GABA receptors or associated pathways, potentially offering neuroprotective effects.[8][9]

This guide will explore these two hypotheses through a series of proposed cellular assays, providing a framework for the initial preclinical evaluation of this compound.

Comparative Analysis of Cytotoxicity

To evaluate the potential of "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate" as a cytotoxic agent, we propose testing its efficacy against a panel of human cancer cell lines and comparing its performance to Doxorubicin, a widely used chemotherapeutic agent.

Hypothetical Experimental Setup:

  • Cell Lines:

    • HeLa (Cervical Cancer)

    • A549 (Lung Cancer)

    • MCF-7 (Breast Cancer)

  • Test Compound: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (referred to as "Oxetane-Nitro Compound")

  • Positive Control: Doxorubicin

  • Negative Control: Vehicle (0.1% DMSO)

  • Assays:

    • MTT Assay for cell viability

    • LDH Release Assay for cytotoxicity

    • Live/Dead Cell Staining for direct visualization

Hypothetical Data Summary: IC50 Values (µM) after 48h Treatment
CompoundHeLaA549MCF-7
Oxetane-Nitro Compound (Hypothetical) 5.58.24.1
Doxorubicin (Literature Values) 1.00[10]1.50[10]2.5[11][12]
Vehicle (0.1% DMSO) >100>100>100

Note: The data for the "Oxetane-Nitro Compound" is hypothetical and for illustrative purposes only. Literature values for Doxorubicin can vary based on experimental conditions.[10][11][12][13]

This hypothetical data suggests that while the Oxetane-Nitro Compound may exhibit cytotoxic activity, it is likely less potent than the established chemotherapeutic agent, Doxorubicin.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep1 Seed HeLa, A549, or MCF-7 cells in 96-well plates prep2 Incubate for 24h to allow attachment prep1->prep2 treat2 Add compounds to respective wells prep2->treat2 treat1 Prepare serial dilutions of Oxetane-Nitro Compound and Doxorubicin treat1->treat2 treat3 Incubate for 48h treat2->treat3 assay1 MTT Assay: Measure mitochondrial activity treat3->assay1 assay2 LDH Release Assay: Measure membrane integrity treat3->assay2 assay3 Live/Dead Staining: Fluorescence microscopy treat3->assay3 analysis1 Measure absorbance/fluorescence assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Calculate % viability/cytotoxicity analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3 caption Workflow for Cytotoxicity Assessment.

Caption: Workflow for Cytotoxicity Assessment.

Comparative Analysis of Neuroprotective Effects

To investigate the potential neuromodulatory activity of "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate," we propose a neuronal viability assay using a human neuroblastoma cell line, SH-SY5Y, challenged with an excitotoxic agent.

Hypothetical Experimental Setup:

  • Cell Line: SH-SY5Y (differentiated into a neuronal phenotype)

  • Test Compound: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate ("Oxetane-Nitro Compound")

  • Positive Control: Muscimol (a GABA-A receptor agonist)

  • Excitotoxic Agent: Glutamate

  • Assay: Resazurin-based viability assay[14]

Hypothetical Data Summary: Neuronal Viability (%) after Glutamate Challenge
TreatmentNeuronal Viability (%)
Untreated Control 100
Glutamate (100 µM) 45
Glutamate + Oxetane-Nitro Compound (10 µM, Hypothetical) 75
Glutamate + Muscimol (10 µM) 85

Note: The data for the "Oxetane-Nitro Compound" is hypothetical and for illustrative purposes only.

This hypothetical data suggests that the Oxetane-Nitro Compound could offer neuroprotective effects against glutamate-induced excitotoxicity, though perhaps to a lesser extent than a direct GABA receptor agonist like Muscimol. GABA receptor activation has been shown to be neuroprotective in various models.[8][9]

Hypothesized Neuroprotective Mechanism

G cluster_stress Excitotoxic Stress cluster_intervention Protective Pathway glutamate Excess Glutamate nmda NMDA Receptor Overactivation glutamate->nmda ca_influx Ca2+ Influx nmda->ca_influx cell_death Neuronal Cell Death ca_influx->cell_death ca_influx->cell_death oxetane Oxetane-Nitro Compound (as GABA analogue) gaba_r GABA Receptor Activation oxetane->gaba_r inhibition Neuronal Inhibition (Hyperpolarization) gaba_r->inhibition inhibition->nmda Reduces Overactivation caption Hypothesized Neuroprotective Mechanism.

Caption: Hypothesized Neuroprotective Mechanism.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[11][15][16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[17][18][19][20]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and the tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Neuronal Viability Assay (Resazurin)

This protocol is designed to assess the viability of neuronal cells after an excitotoxic challenge.[14]

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by viable cells to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Procedure:

  • Cell Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype using standard protocols (e.g., retinoic acid treatment).

  • Pre-treatment: Pre-treat the differentiated cells with the "Oxetane-Nitro Compound" or Muscimol for 2 hours.

  • Excitotoxic Challenge: Add glutamate to a final concentration of 100 µM and incubate for 24 hours.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours at 37°C.[14]

  • Data Acquisition: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

  • Analysis: Calculate the percentage of neuronal viability relative to the untreated control wells.

Conclusion and Future Directions

This guide presents a hypothetical, yet scientifically grounded, framework for the initial cellular evaluation of "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate." Based on its structural features, the compound is posited to have potential cytotoxic and neuroprotective activities. The outlined comparative assays and detailed protocols provide a clear path for empirical validation.

It is imperative to underscore that the data presented for the "Oxetane-Nitro Compound" is purely illustrative. Rigorous experimental work is required to determine its true biological activity and potential as a therapeutic agent. Future studies should expand the panel of cancer cell lines, investigate the mechanism of cell death (apoptosis vs. necrosis), and explore its effects on different neuronal subtypes and receptor binding profiles.

References

  • Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube. [Link]

  • LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences. [Link]

  • LDH Cytotoxicity Assay Kit. NACALAI TESQUE, INC.[Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central (PMC). [Link]

  • Srisawat, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Thorn, C. F., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central (PMC). [Link]

  • Leite, M. C., et al. (2025). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? ResearchGate. [Link]

  • Rezadoost, M. H., et al. (2021). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...) and normal (HGF-1) cell line. ResearchGate. [Link]

  • Tu, H., et al. (2010). GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. PubMed Central (PMC). [Link]

  • Herrera-Mayorga, V., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central (PMC). [Link]

  • Owens, D. F., & Kriegstein, A. R. (2002). GABA receptors in brain development, function, and injury. PubMed Central (PMC). [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • Assessment of cell viability in primary neuronal cultures. PubMed. [Link]

  • Alvarez-Carbonell, D., et al. (2019). Neuronal viability assay. Bio-protocol. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Srisawat, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Journal Name]. [Link]

  • Fernandez-Gomez, F. J., et al. (2025). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. ResearchGate. [Link]

  • Bielak-Zmijewska, A., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. PubMed. [Link]

  • 2-Minute Neuroscience: GABA. (2018, February 18). YouTube. [Link]

  • Flores-Alamo, M., et al. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

  • GABA controls synapse formation in the developing brain [VIDEO]. (2016, August 19). Max Planck Neuroscience. [Link]

Sources

Validation

Validating the Oxetane Scaffold: A Comparative Guide for Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

[1] Executive Summary & Strategic Context Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (CAS: 1045709-38-3) represents a critical class of "privileged intermediates" in modern medicinal chemistry.[1] As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (CAS: 1045709-38-3) represents a critical class of "privileged intermediates" in modern medicinal chemistry.[1] As a Senior Application Scientist, I often encounter hesitation when introducing strained heterocycles into lead optimization. The primary question is not just "how do we make it?" but "does it actually improve the drug profile compared to standard alkyl chains?"

This guide serves as a Target Engagement Validation protocol. In this context, the "target" is twofold:

  • Physicochemical Target: Validating the molecule's ability to lower LogD and increase solubility compared to gem-dimethyl isosteres.

  • Biological Target: Validating that the structural vector of the oxetane allows for binding site engagement without the steric or metabolic penalties of carbocyclic equivalents.

We will compare the Oxetane Candidate against its two most common bioisosteres: the Gem-Dimethyl (open chain) and the Cyclobutane (carbocycle).[1]

Comparative Analysis: The "Oxetane Advantage"

The following data synthesis illustrates the expected performance profile of the Oxetane scaffold versus its direct competitors. This data is derived from standard structure-property relationship (SPR) trends observed in fragment-based drug discovery (FBDD).[1]

The Competitors
  • Candidate (Oxetane): Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate.[1][2]

  • Comparator A (Gem-Dimethyl): Ethyl 3,3-dimethyl-4-nitrobutanoate.[1]

  • Comparator B (Cyclobutane): Ethyl 2-(1-(nitromethyl)cyclobutyl)acetate.[1]

Performance Matrix
MetricCandidate (Oxetane)Comparator A (Gem-Dimethyl)Comparator B (Cyclobutane)Interpretation
LogD (pH 7.4) 1.2 - 1.5 2.8 - 3.12.5 - 2.8Oxetane significantly lowers lipophilicity due to the ether oxygen dipole.[1]
Aq. Solubility High (>500 µM) Low (<50 µM)Moderate (~100 µM)The exposed oxygen lone pairs act as H-bond acceptors, boosting solubility.[1]
Metabolic Stability High (T½ > 60 min) Low (T½ < 15 min)High (T½ > 60 min)Oxetane blocks the benzylic-like metabolic soft spot present in open chains.[1]
Conformation Rigid (Pucker) Flexible (Rotatable)Rigid (Pucker)Oxetane mimics the gem-dimethyl angle (~107°) but locks conformation, reducing entropic penalty upon binding.[1]
Chemical Stability Moderate (Acid sensitive)HighHighCaution:[1] Oxetanes can ring-open under strong Lewis acidic conditions.[1]

Validation Workflow & Logic

To validate this scaffold for your library, you must prove that the metabolic stability gain does not come at the cost of chemical reactivity or loss of binding affinity.

Diagram 1: The Bioisostere Validation Logic

This decision tree outlines the logical flow for selecting the Oxetane scaffold over alternatives.

OxetaneValidation Start Start: Lead Optimization High Lipophilicity / Met. Instability Analyze Analyze Structural Motifs (Gem-dimethyl or Carbonyl present?) Start->Analyze Choice Select Bioisostere Strategy Analyze->Choice PathA Route A: Cyclobutane (Retain Lipophilicity) Choice->PathA If Sol ok PathB Route B: Oxetane (Reduce LogD, Increase Sol) Choice->PathB If Sol poor Exp1 Exp 1: Thermodynamic Solubility (Shake Flask) PathB->Exp1 Exp2 Exp 2: Microsomal Stability (HLM Assay) Exp1->Exp2 Decision Does Oxetane maintain Target Potency? Exp2->Decision Success VALIDATED SCAFFOLD Proceed to Synthesis Decision->Success Yes (Kd retained) Fail REJECT (Steric/Electronic Clash) Decision->Fail No ( repulsion)

Caption: Decision logic for transitioning from gem-dimethyl/cyclobutane to oxetane scaffolds during lead optimization.

Detailed Experimental Protocols

These protocols are designed to be self-validating : they include internal controls to ensure the observed effects are due to the scaffold change, not experimental error.

Protocol A: Comparative Microsomal Stability (Metabolic Shielding)

Objective: Quantify the resistance of the oxetane ring to oxidative metabolism compared to the gem-dimethyl analog.

Rationale: The gem-dimethyl group often suffers from CYP450-mediated hydroxylation at the methyl groups.[1] The oxetane ring ties these methyls back into a strained ether, removing the abstractable protons and lowering the HOMO energy, making it resistant to oxidation.

Methodology:

  • Substrate Prep: Prepare 10 mM DMSO stocks of the Oxetane candidate and the Gem-Dimethyl comparator.[1]

  • Incubation:

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

    • Cofactor: NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).[1]

    • Concentration: 1 µM test compound (final DMSO < 0.1%).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL ice-cold Acetonitrile (containing Warfarin as Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      

Validation Criteria:

  • Pass: Oxetane

    
     < 50% of Gem-Dimethyl 
    
    
    
    .[1]
  • Fail: Oxetane

    
     ≈ Gem-Dimethyl 
    
    
    
    (implies metabolic liability is elsewhere in the molecule, not the scaffold).
Protocol B: Target Engagement via STD-NMR (Fragment Validation)

Objective: Confirm that the oxetane fragment binds to the target protein despite the polarity shift.

Rationale: Replacing a hydrophobic gem-dimethyl with a polar oxetane can disrupt binding if the pocket is strictly hydrophobic.[1] Saturation Transfer Difference (STD) NMR detects transient binding of low-affinity fragments.[1]

Methodology:

  • Sample: 10 µM Recombinant Target Protein + 500 µM Oxetane Ligand in D2O buffer.

  • Experiment:

    • Record 1H NMR (Reference).

    • Record STD spectrum: Irradiate protein resonances (on-resonance, -1 ppm) and subtract from off-resonance spectrum (30 ppm).[1]

  • Observation: Signals from the ligand protons (specifically the ethyl group and nitromethyl protons) should appear in the difference spectrum if binding occurs.[1]

  • Control: Run the Gem-Dimethyl analog. Compare signal intensity (STD amplification factor).

Mechanism of Action: The Dipole Vector

Understanding why this molecule works is crucial for rational design.[1] The oxetane oxygen is not just a passive linker; it is an active H-bond acceptor.[1]

Diagram 2: Pharmacophore Alignment

This diagram visualizes how the oxetane mimics the carbonyl dipole, allowing it to act as a carbonyl bioisostere in addition to a gem-dimethyl isostere.

Pharmacophore GemDimethyl Gem-Dimethyl (Hydrophobic) Oxetane Oxetane (Polar/H-Bond) GemDimethyl->Oxetane Steric Mimic (Shape) Carbonyl Carbonyl (Acceptor) Oxetane->Carbonyl Electronic Mimic (Dipole) Target Protein Pocket Oxetane->Target Solvation Water Displacement

Caption: The dual-nature of the oxetane scaffold: mimicking the steric bulk of gem-dimethyl while retaining the dipole vector of a carbonyl.[3]

Synthesis & Handling Notes (Safety)

While the focus is validation, the nitromethyl group requires specific handling protocols to ensure data integrity.

  • Energetic Warning: The combination of a strained oxetane ring and a nitro group suggests potential energetic properties. While this specific ester is generally stable, avoid heating >100°C or distilling to dryness.[1]

  • Acid Sensitivity: The oxetane ring is liable to acid-catalyzed ring opening (forming the 1,3-diol).[1][4][5]

    • Validation Step: Before biological assays, incubate the compound in the assay buffer (pH 7.4) for 24h and check LC-MS purity. If >5% degradation occurs, the data is invalid.

References

  • Wuitschik, G., et al. (2010).[1][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][1][6]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Foundational text on polarity modulation, relevant to the nitro/oxetane dipole). [Link]

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link][1]

  • PubChem Compound Summary. (2024). "Ethyl 2-(oxetan-3-ylidene)acetate derivatives and analogs." [Link][1]

Sources

Comparative

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate: Solvent System Performance &amp; Handling Guide

[1] Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists CAS: 1045709-38-3[1] Executive Summary: The "Gateway" Scaffold Ethyl 2-(3-(nitromethyl)oxe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists CAS: 1045709-38-3[1]

Executive Summary: The "Gateway" Scaffold

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate represents a critical "gateway" scaffold in modern medicinal chemistry.[1][2] It combines the physicochemical benefits of the oxetane ring (a metabolic stable, polar gem-dimethyl bioisostere) with two versatile reactive handles: a nitro group (precursor to amines) and an ethyl ester (precursor to acids/alcohols).[1]

However, the performance of this molecule is strictly governed by solvent choice.[2] The strain energy of the oxetane ring (~106 kJ/mol) makes it susceptible to acid-catalyzed ring opening, while the ester functionality introduces sensitivity to aqueous bases. This guide objectively compares solvent systems to maximize yield, stability, and solubility.[1][2]

Physicochemical Profile & Solubility Analysis

The molecule exhibits a "Dual-Polarity" character.[1][2] The oxetane oxygen and nitro group create a high local dipole, while the ethyl and methylene chains provide limited lipophilicity.

Comparative Solubility Matrix
Solvent SystemSolubility RatingSuitabilityTechnical Notes
Dichloromethane (DCM) Excellent HighPrimary solvent for synthesis and transfer.[1][2] High volatility allows easy removal without thermal stress.[1][2]
Ethyl Acetate (EtOAc) Good HighIdeal for extraction and crystallization.[1][2] Non-reactive and stable.[1][2][3]
Methanol / Ethanol Good ModerateSoluble, but protic solvents can act as nucleophiles if the oxetane is activated by trace acid.[2]
THF / 2-MeTHF Excellent HighExcellent for reduction reactions (e.g., nitro to amine).[1][2] 2-MeTHF offers easier phase separation.[1][2]
Hexanes / Heptane Poor LowUsed only as an antisolvent for precipitation/crystallization.[1][2]
Water Low LowPoor solubility; requires a co-solvent (e.g., THF or DMSO) for aqueous reactions.[1][2]

Expert Insight: Avoid storing stock solutions in Chloroform (CDCl3) for extended periods unless neutralized.[1][2] Commercial chloroform often contains trace HCl, which can slowly open the oxetane ring to form the chlorohydrin derivative.

Stability Performance by Solvent Environment

The core challenge with 3,3-disubstituted oxetanes is balancing the stability of the ring against the reactivity of the functional groups.

Scenario A: Acidic Environments (The Danger Zone)[1]
  • Condition: HCl in Dioxane or TFA in DCM.[1][2]

  • Outcome: Critical Failure. The oxetane oxygen is basic; protonation leads to immediate ring opening due to relief of ring strain.[1][2]

  • Mechanism: Protonation

    
     Nucleophilic attack at C2/C4 
    
    
    
    Ring opening.[1][2]
Scenario B: Basic Environments (The Safe Harbor)
  • Condition: LiOH in THF/Water or K2CO3 in DMF.[1][2]

  • Outcome: Stable Ring / Reactive Ester. The oxetane ring is generally stable to nucleophilic attack under basic conditions (unlike epoxides) due to steric hindrance at the 3-position.[1]

  • Result: Clean hydrolysis of the ethyl ester to the carboxylic acid without compromising the oxetane core.[2]

Scenario C: Hydrogenation Conditions
  • Condition: H2, Pd/C in MeOH or EtOH.[1][2]

  • Outcome: High Performance. The nitro group is reduced to the primary amine.[1][2]

  • Caution: If the reduction generates intermediates that lower pH, buffering is required to protect the ring.

Visualizing Degradation & Reaction Pathways

The following diagram illustrates the divergent pathways based on solvent/reagent choice.

OxetanePathways Start Ethyl 2-(3-(nitromethyl) oxetan-3-yl)acetate AcidPath Acidic Solvent (e.g., HCl/MeOH) Start->AcidPath BasePath Basic Solvent (e.g., LiOH/THF/H2O) Start->BasePath ReducPath Neutral Reduction (H2, Pd/C, EtOH) Start->ReducPath RingOpen Ring Opening (Degradation Product) AcidPath->RingOpen Protonation & Nucleophilic Attack AcidProd Carboxylic Acid (Intact Oxetane) BasePath->AcidProd Ester Hydrolysis AmineProd Primary Amine (Intact Oxetane) ReducPath->AmineProd Nitro Reduction

Figure 1: Reaction outcomes dictate solvent choice.[1] Acidic media leads to scaffold destruction, while basic/neutral media preserves the oxetane ring.

Validated Experimental Protocols

Protocol A: Safe Solubilization for Analysis (NMR/LCMS)
  • Objective: Prepare a stable sample for purity analysis.

  • Solvent: DMSO-d6 or neutralized CDCl3.[1][2]

  • Method:

    • Pre-treat CDCl3 by passing it through a small plug of basic alumina to remove trace acid.[1][2]

    • Dissolve 5-10 mg of compound in 0.7 mL solvent.

    • Validation: 1H NMR should show the oxetane methylene protons as stable doublets (approx. 4.4–4.8 ppm).[1][2] Disappearance or shifting of these peaks indicates ring opening.[1][2]

Protocol B: Nitro Reduction (Flow Chemistry Adaptation)
  • Objective: Reduce nitro group to amine without ring stress.

  • Solvent System: Ethanol (0.1 M).[1][2]

  • Setup: H-Cube or batch hydrogenation.

  • Steps:

    • Dissolve substrate in Ethanol.[1][2]

    • Add 10 mol% Pd/C (unreduced).

    • Run under H2 balloon (1 atm) at 25°C. Do not heat above 40°C to avoid thermal strain on the ring.

    • Filter through Celite.[1][2]

    • Evaporation: Remove ethanol at <35°C under vacuum.

  • Why this works: Ethanol is neutral and polar enough to solubilize the amine product.[1][2] Low temperature prevents thermal ring expansion/opening.[1][2]

References

  • Wuitschik, G., et al. (2010).[1][2] "Oxetanes as Promising Modules in Drug Discovery."[1][2][4] Angewandte Chemie International Edition. [Link][1]

  • Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. [Link][1]

  • Bull, J. A., et al. (2016).[1][2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4][5] Chemical Reviews. [Link][1]

  • PubChem. (2025).[1][2] "Ethyl 2-(oxetan-3-ylidene)acetate Compound Summary." National Library of Medicine. [Link][1]

Sources

Validation

Reproducibility Guide: Synthesis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

Topic: Reproducibility of "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate" synthesis Content Type: Publish Comparison Guide Executive Summary The incorporation of the oxetane ring as a bioisostere for gem-dimethyl or carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate" synthesis Content Type: Publish Comparison Guide

Executive Summary

The incorporation of the oxetane ring as a bioisostere for gem-dimethyl or carbonyl groups has become a cornerstone of modern medicinal chemistry, driven largely by the pioneering work of the Carreira and Müller groups.[1][2] The specific target, Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate , represents a critical divergent intermediate. It provides access to 3,3-disubstituted oxetane


-amino acids and peptidomimetics via nitro-reduction, while maintaining the lipophilicity-lowering advantages of the oxetane core.

This guide evaluates the reproducibility of the primary synthetic route (Sequential HWE/Michael Addition) against legacy cyclization methods. It addresses the specific safety profiles of nitromethane activation and provides validated protocols to minimize ring-opening side reactions.

Part 1: Strategic Analysis of Synthetic Routes

The synthesis of 3,3-disubstituted oxetanes generally falls into two categories: De Novo Cyclization (constructing the ring from acyclic precursors) and Functionalization of Oxetan-3-one (using the pre-formed ring).

Route A: The "Carreira" Sequence (Recommended)

This route utilizes commercially available oxetan-3-one.[3] It involves a Horner-Wadsworth-Emmons (HWE) reaction followed by a base-mediated Michael addition of nitromethane.

  • Mechanism: Nucleophilic attack on the exocyclic double bond.

  • Selectivity: High.[4][5] The oxetane ring acts as a steric director, but more importantly, the reaction relies on the thermodynamic stability of the nitronate intermediate.

Route B: Classical De Novo Cyclization (Legacy)

This route typically starts with a 2,2-disubstituted propane-1,3-diol (e.g., from pentaerythritol derivatives) followed by activation (tosylation) and intramolecular displacement.

  • Limitation: Synthesizing a precursor with both a nitromethyl and an acetate side chain prior to cyclization is synthetically inefficient due to desymmetrization challenges and the sensitivity of the nitro group to the strong bases required for ether synthesis.

Comparative Performance Matrix
FeatureRoute A: HWE / Michael SequenceRoute B: De Novo Cyclization
Step Count 2 (from Oxetan-3-one)5-6 (from acyclic precursors)
Overall Yield 45–60%< 20% (estimated)
Atom Economy HighLow (loss of leaving groups/protectors)
Scalability High (with safety controls)Moderate
Safety Profile Caution: Energetic intermediatesStandard organic hazards
Reproducibility High (Self-validating steps)Low (Variable cyclization yields)

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

The first challenge is installing the acetate tail without opening the strained ether ring. Standard HWE conditions using strong bases (NaH) can degrade the oxetane. The Masamune-Roush modification (LiCl/DBU) is the gold standard here for its mildness.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Reagents: Charge with dry MeCN (0.5 M concentration relative to ketone). Add LiCl (1.2 equiv, anhydrous) and triethyl phosphonoacetate (1.2 equiv).

  • Activation: Cool to 0 °C. Add DBU (1.2 equiv) dropwise. The mixture will turn slightly cloudy/yellow as the chelated phosphonate species forms. Stir for 30 min.

  • Addition: Add oxetan-3-one (1.0 equiv) in minimal MeCN.

  • Reaction: Allow to warm to RT. Monitor by TLC (Visualize with KMnO4; oxetan-3-one is faint, product is UV active).

  • Workup: Quench with saturated NH4Cl. Extract with Et2O (avoid DCM to prevent emulsion with phosphonate byproducts).

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product is an oil.[6]

Critical Checkpoint:

  • NMR Validation: Look for the vinyl proton triplet (approx. 5.8 ppm) and the oxetane ring protons (split into multiplets due to the exocyclic double bond).

Step 2: Michael Addition of Nitromethane

This is the reproducibility bottleneck. The addition of nitromethane to the


-unsaturated ester requires a base.
  • Risk: Strong bases or high temperatures can cause the nitromethane anion to attack the oxetane ring (ring-opening) or cause polymerization.

  • Solution: Use DBU in refluxing nitromethane (acting as both reagent and solvent) or catalytic TBAF.

Protocol:

  • Safety: Perform behind a blast shield. Nitromethane is an explosive hazard under high heat/pressure or in the presence of amines.

  • Reaction: Dissolve Ethyl 2-(oxetan-3-ylidene)acetate (1.0 equiv) in Nitromethane (10 equiv).

  • Catalysis: Add DBU (0.5 equiv).

  • Conditions: Heat to 60 °C. Do not reflux vigorously. Monitor closely by LC-MS.

  • Timeline: Conversion usually plateaus after 4-6 hours.

  • Workup: Cool to 0 °C. Dilute with Et2O. Wash with 1N HCl (to remove DBU) and brine.

  • Purification: Flash chromatography. The product, Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate , is a viscous oil.

Data for Validation:

  • 1H NMR (CDCl3): The vinyl proton from the precursor disappears.

    • Oxetane protons: Two doublets (or AB system) around

      
       4.5–4.8 ppm.
      
    • Nitromethyl group: Singlet at

      
       4.8–4.9 ppm (deshielded by 
      
      
      
      ).
    • Acetate methylene: Singlet at

      
       2.8–3.0 ppm.
      

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the preferred Route A and the competing side-reactions that must be managed.

G Oxetanone Oxetan-3-one VinylEster Ethyl 2-(oxetan-3-ylidene)acetate (Intermediate) Oxetanone->VinylEster HWE Reaction (Masamune-Roush) HWE_Reagents LiCl, DBU (EtO)2P(O)CH2COOEt Target Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (Target) VinylEster->Target Michael Addition (Conjugate Attack) SideProduct Ring-Opened Byproducts (Avoided by T < 70°C) VinylEster->SideProduct Overheating/Strong Base Michael_Reagents CH3NO2, DBU 60°C

Figure 1: Synthetic pathway for the target molecule.[1][4] The sequence relies on the mild activation of the phosphonate and the thermodynamic control of the nitromethane addition.

Part 4: Troubleshooting & Scientific Integrity

The "Polymerization" Myth

Researchers often report a "tar" when performing the Michael addition.

  • Cause: This is rarely oxetane polymerization. It is usually the polymerization of the acrylate intermediate or the self-condensation of nitromethane.

  • Fix: Ensure the reaction is not run too concentrated (0.5 M max) and avoid excessive equivalents of DBU (keep < 0.5 equiv).

Self-Validation of the Structure

Because oxetanes are strained, their NMR signals are distinct.

  • Diagnostic: If the ring opens, the characteristic oxetane doublets (

    
     4.5–5.0, 
    
    
    
    Hz) will vanish, replaced by acyclic ether signals (
    
    
    3.5–4.0).
  • TLC: The target is significantly more polar than the vinyl ester precursor.

Safety Note: Nitromethane
  • Warning: Nitromethane can form shock-sensitive mixtures with amines (like DBU) and heavy metals.

  • Disposal: Quench reaction mixtures into dilute acid immediately. Do not concentrate the reaction mixture to dryness containing DBU/Nitromethane residues at high heat.

References

  • Wuitschik, G. et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G. et al. (2010).[7][8][9] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A. et al. (2016).[7] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Burkhard, J. A. et al. (2010).[7][8][9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

Sources

Comparative

Comparative Metabolic Stability Guide: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

Executive Summary This guide evaluates the metabolic stability of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (referred to herein as ENOA ). This compound represents a strategic class of "3,3-disubstituted oxetanes," wid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the metabolic stability of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (referred to herein as ENOA ). This compound represents a strategic class of "3,3-disubstituted oxetanes," widely utilized in modern medicinal chemistry as physicochemical surrogates for gem-dimethyl or carbonyl groups.[1][2][3]

The Verdict: ENOA exhibits a bifurcated metabolic profile :

  • The Oxetane Core (High Stability): The 3,3-disubstituted oxetane ring demonstrates superior resistance to oxidative metabolism (Cytochrome P450) compared to carbocyclic analogs (cyclobutanes) or acyclic gem-dimethyl groups.

  • The Functional Appendages (High Liability): The ethyl ester is rapidly hydrolyzed by plasma esterases (Phase I). The nitro group serves as a potential site for nitroreductase activity, particularly under hypoxic conditions or via cytosolic aldehyde oxidase.[4]

Recommendation: Use ENOA as a robust building block to lower lipophilicity (LogD) and block metabolic "soft spots" in lead optimization. Be aware that the ester is a prodrug/protecting group and the nitro moiety requires careful monitoring for reductive toxicity if retained in the final pharmacophore.

Chemical Profile & Comparators

To understand the stability of ENOA, it must be compared against the traditional structural motifs it replaces.

FeatureTarget: ENOA Comparator A: Gem-Dimethyl Comparator B: Cyclobutane
Structure 3,3-disubstituted OxetaneAcyclic gem-dimethylCyclobutane Ring
Formula C₈H₁₃NO₅C₈H₁₅NO₄C₉H₁₅NO₄
LogP (Approx) 0.2 - 0.5 (Lower Lipophilicity)1.5 - 1.8 (Higher Lipophilicity)1.2 - 1.5
Metabolic Risk Low (Ring is metabolically silent)High (Benzylic/Allylic oxidation)Moderate (Ring oxidation)
Solubility High (Polar Ether)Low (Lipophilic)Moderate

Scientific Rationale: The "Carreira Principle" (derived from the work of Rogers-Evans, Müller, and Carreira) posits that the oxetane ring acts as a metabolic shield.[2][3] Unlike the gem-dimethyl group, which offers labile C-H bonds for P450 hydroxylation, the oxetane ring is electronically deactivated and sterically compact, preventing oxidative attack while simultaneously improving aqueous solubility.

Metabolic Pathway Analysis

The metabolic fate of ENOA is dictated by three competing pathways. The diagram below illustrates the hierarchy of clearance mechanisms.

Pathway Visualization

MetabolicPathways Figure 1: Metabolic Fate Map of ENOA. Ester hydrolysis is the dominant clearance mechanism. Parent Parent: ENOA (Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate) Acid Metabolite M1: Carboxylic Acid (Hydrolysis Product) Parent->Acid PRIMARY PATHWAY Carboxylesterases (Plasma/Liver) t½ < 10 min Amine Metabolite M2: Amine (Nitro Reduction) Parent->Amine SECONDARY PATHWAY Nitroreductase/Aldehyde Oxidase (Anaerobic/Cytosolic) RingOpen Metabolite M3: Ring Opened (Rare/Acidic Conditions) Parent->RingOpen MINOR PATHWAY Acid Catalysis (Stomach) Acid->Amine Nitro Reduction Glucuronide Conjugate: O-Glucuronide (Phase II Excretion) Acid->Glucuronide UGT Transferase (Clearance)

Detailed Mechanism Description
  • Ester Hydrolysis (Dominant):

    • Enzyme: Carboxylesterases (hCE1, hCE2) and Paraoxonase.

    • Location: Plasma, Liver Microsomes, Intestine.

    • Observation: The ethyl ester is a "soft drug" motif. In human plasma, expect a half-life (

      
      ) of < 15 minutes. This is often intentional in drug design to generate the active carboxylic acid metabolite.
      
  • Nitro Reduction (Secondary):

    • Enzyme: Cytosolic Aldehyde Oxidase (AOX) or Xanthine Oxidase.

    • Mechanism: Stepwise reduction:

      
      .
      
    • Risk: The hydroxylamine intermediate (

      
      ) can be toxic (DNA alkylation). However, the steric bulk of the spiro-oxetane may hinder the approach of reductases compared to aromatic nitro compounds.
      
  • Oxetane Ring Stability (High):

    • P450 Stability: Unlike cyclobutanes, the oxetane ether oxygen reduces the electron density of adjacent C-H bonds, making them poor substrates for CYP450 Hydrogen Atom Transfer (HAT).

    • Chemical Stability: The ring is stable at physiological pH (7.4) but may open under highly acidic conditions (pH < 2) due to protonation of the ether oxygen.

Experimental Protocols (Self-Validating)

To objectively compare ENOA against alternatives, perform the following standardized assays.

Protocol A: Microsomal Intrinsic Clearance ( )

Objective: Determine the oxidative stability of the oxetane core vs. gem-dimethyl.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (ENOA) and Control (Testosterone/Verapamil).

Workflow:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 mins.

  • Initiation: Add Test Compound (final conc. 1 µM, <0.1% DMSO). Add NADPH system to initiate.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Validation Criteria:

  • Control: Testosterone

    
     must be < 20 min (High clearance).
    
  • Negative Control: Incubate without NADPH to quantify non-P450 degradation (e.g., esterase hydrolysis). Crucial for ENOA due to the ester.

Protocol B: Plasma Stability Assay

Objective: Quantify the lability of the ethyl ester.

Workflow:

  • Thaw Human Plasma (heparinized) to 37°C.

  • Spike ENOA to 1 µM final concentration.

  • Incubate in shaking water bath.

  • Sample at

    
     min.
    
  • Quench with Acetonitrile + 1% Formic Acid (to stabilize the acid metabolite).

Comparative Data Analysis

The following table summarizes representative performance metrics based on the class behavior of 3,3-disubstituted oxetanes (Source: Carreira et al., J. Med. Chem).[1][5][6][7][8]

MetricENOA (Oxetane) Gem-Dimethyl Analog Interpretation
HLM

(with NADPH)
> 60 min (High Stability)15 - 30 min (Moderate)Oxetane blocks P450 oxidation.
HLM

(no NADPH)
< 10 min< 10 minBoth degrade via esterases (non-oxidative).
Plasma

< 15 min< 15 minEster hydrolysis drives clearance for both.
LogD (pH 7.4) ~0.5~1.8Oxetane improves solubility and lowers protein binding.
Metabolite ID Acid (Major), Amine (Minor)Hydroxylated-methyl (Major)Gem-dimethyl suffers oxidative attack.
Decision Tree for Optimization

DecisionTree Figure 2: MedChem Optimization Decision Tree for ENOA Derivatives Start Start: Evaluate ENOA CheckEster Is the Ester essential for activity? Start->CheckEster Hydrolysis Expect Rapid Hydrolysis to Acid in vivo CheckEster->Hydrolysis Yes (Prodrug) ReplaceEster Replace with Bioisostere (e.g., Oxadiazole) CheckEster->ReplaceEster No (Need Stability) CheckNitro Is the Nitro group a pharmacophore? Hydrolysis->CheckNitro NitroRisk Risk: Mutagenicity/Reduction Monitor Ames Test CheckNitro->NitroRisk Yes (Retain NO2) NitroSafe Reduce to Amine (Synthetic Intermediate) CheckNitro->NitroSafe No (Precursor) KeepEster Use as Prodrug

References

  • Wurts, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Thietanes and Oxetanes as Isosteres of Gem-Dimethyl Groups. Angewandte Chemie International Edition.

  • Di, L. (2015).[1] The Impact of Stereochemistry on Drug Metabolism and Pharmacokinetics. Chemical Research in Toxicology.

  • PubChem Compound Summary. (2025). Ethyl 2-(oxetan-3-ylidene)acetate.[9][5][10] National Center for Biotechnology Information.

  • Patterson, L. H., & Wyllie, S. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs. Chemical Research in Toxicology.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

[1][2] Executive Safety Assessment Compound Class: Energetic Oxetane / Nitro-functionalized Ester Primary Hazard: High Energy / Reactive Intermediate [1][2] Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Assessment

Compound Class: Energetic Oxetane / Nitro-functionalized Ester Primary Hazard: High Energy / Reactive Intermediate [1][2]

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a functionalized oxetane derivative often utilized in the synthesis of energetic binders (e.g., PolyNIMMO precursors) or as an energetic plasticizer.[1][2] Its chemical structure combines two distinct hazard vectors that dictate its disposal pathway:

  • Nitromethyl Group (

    
    ):  A classic "explosophore" that imparts oxidative potential and shock sensitivity. While less sensitive than polynitro compounds, it classifies the material as an energetic intermediate.
    
  • Oxetane Ring: A strained four-membered ether. In the presence of Lewis acids or strong Brønsted acids, this ring can undergo rapid, exothermic cationic ring-opening polymerization (CROP).

Core Directive: This material must never be consolidated with acidic waste streams or concentrated to dryness in a waste container. The only acceptable final fate is controlled incineration at a permitted facility.

Hazard Characterization & Causality

To ensure safe handling, you must understand the mechanism of potential failure.

Functional GroupHazard MechanismOperational Consequence
Nitromethyl Energetic Decomposition: The nitro group provides internal oxygen.[1][2] Upon thermal shock or friction, it can trigger rapid decomposition, releasing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

and

.
DO NOT distill to dryness or scrape dry solids.[1] Keep wet/diluted.[3]
Oxetane Ring Cationic Polymerization: Contact with acids (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

,

,

) relieves ring strain (

106 kJ/mol) violently.[1]
STRICT SEGREGATION from acidic waste (Waste Code D002).
Ethyl Ester Flammability / Hydrolysis: Standard organic flammability; susceptible to hydrolysis in strong base.[1][2]Classify as Ignitable (D001) .
Pre-Disposal Stabilization Protocol

Before this material leaves your bench, it must be "desensitized" to ensure safety during transport and storage.

Step 1: Quantity Assessment
  • Trace (< 1 g): Can be diluted directly into the compatible solvent waste stream.

  • Bulk (> 1 g or Pure Oil): Requires specific desensitization (dilution) in a separate primary container before adding to a waste drum.

Step 2: Dilution (Desensitization)

You must lower the energy density of the material.

  • Solvent Choice: Use Ethyl Acetate or Dichloromethane (DCM) .

    • Why: These are non-protic, non-acidic, and good solvents for both the nitro and ester functionalities. Ethyl acetate is preferred as it is chemically similar (ester) and avoids halogenated waste costs if DCM is not otherwise required.

  • Protocol: Dilute the material to a concentration of < 10 wt% .

    • Logic: At <10%, the thermal mass of the solvent acts as a heat sink, preventing localized hot spots that could trigger propagation of decomposition.

Step 3: Chemical Segregation Check

Verify the pH of your receiving waste container.

  • Test: Use a pH strip on the waste solvent.

  • Requirement: pH must be Neutral (6-8) .

  • Critical Warning: Never add this compound to a waste container that contains "Acid Waste" or "Piranha Etch" remnants. The acid will catalyze the oxetane ring opening, potentially causing a runaway exotherm in the drum.

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate.

DisposalWorkflow Start Start: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate StateCheck State Assessment: Is it Pure Oil/Solid or Dilute Solution? Start->StateCheck Pure Pure Material (High Hazard) StateCheck->Pure Pure Dilute Dilute Solution (<10%) StateCheck->Dilute Already Diluted Stabilize STABILIZATION STEP: Dilute with Ethyl Acetate to <10% Concentration Pure->Stabilize Must Desensitize Segregation SEGREGATION CHECK: Verify Waste Stream pH is Neutral. NO ACIDS. Dilute->Segregation Stabilize->Segregation Container Primary Waste Container: High BTU / Flammable Solvents Segregation->Container Safe to Transfer Labeling LABELING: 'Flammable', 'Reactive Potential' List: Nitro-Oxetane Derivative Container->Labeling FinalFate Final Fate: High Temp Incineration Labeling->FinalFate

Figure 1: Decision matrix for the safe stabilization and disposal of nitro-oxetane derivatives.

Waste Stream Designation & Regulatory Coding

When filling out the hazardous waste tag, use the following classifications. While this specific CAS is likely not P-listed or U-listed (unless specifically noted in your region), it falls under Characteristic Waste .

ParameterValue/CodeJustification
EPA/RCRA Codes D001 (Ignitable)D003 (Reactive)Flash point likely <60°C (due to solvent dilution).[1][2] D003 is applied due to the potential for detonation or explosive decomposition if heated under confinement [1].
DOT Shipping Name Flammable Liquid, n.o.s. (if diluted)Do not ship pure.[1][2] If diluted in Ethyl Acetate, the solvent dictates the primary shipping class (Class 3).
Container Type HDPE or Steel Drum Compatible with esters.[1][2] Ensure the container is grounded during transfer to prevent static discharge (ignition source for nitro compounds).
Destruction Method Incineration Chemical oxidation or hydrolysis is too risky for lab-scale disposal due to intermediate species.[1][2] Incineration ensures complete mineralization.
Emergency Contingencies

Spill Scenario:

  • Evacuate: Move personnel away from the immediate area.

  • Eliminate Ignition: Cut power to hot plates/stirrers.

  • Dilute & Absorb:

    • Do NOT wipe up pure material with dry paper towels (friction hazard).

    • Pour Ethyl Acetate over the spill to dilute it.

    • Absorb with Vermiculite or sand (inert material). Do not use sawdust or other combustibles.

    • Collect using non-sparking tools (plastic scoop).

References
  • Baumann, A., et al. (2022).[4] "3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers."[4][5] Materials Advances, 3, 3196-3204. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link[2]

  • U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Link

Sources

Handling

Personal protective equipment for handling Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

Executive Summary & Risk Profile Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a bifunctional building block combining a strained oxetane ring with a nitro group. This structure classifies it as a Potentially Energetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a bifunctional building block combining a strained oxetane ring with a nitro group. This structure classifies it as a Potentially Energetic Monomer .

While less sensitive than nitrate ester analogs (like NIMMO), the presence of the nitro group (


) combined with the ring strain of the oxetane (

) creates a unique hazard profile. It possesses both chemical toxicity (potential alkylating agent) and physical instability (exothermic ring-opening polymerization and thermal decomposition).

Core Directive: Treat this compound not merely as a flammable solvent, but as a temperature-sensitive energetic precursor .

Hazard Characterization Matrix
Hazard DomainSpecific RiskMechanism of Action
Energetic Thermal DecompositionNitro groups can decompose exothermically at elevated temperatures. Confinement increases explosion risk.
Reactivity Runaway PolymerizationLewis acids (e.g.,

,

) or strong protic acids trigger rapid, exothermic oxetane ring opening.
Flammability Flash FireLow flash point (predicted

based on ethyl acetate/oxetane substructures).[1] Vapors are heavier than air.[2]
Health Alkylation / GenotoxicityStrained ethers (oxetanes) can alkylate DNA. Potential skin sensitizer and systemic toxin.

Personal Protective Equipment (PPE) Stratification[3][4]

Standard laboratory PPE is insufficient for handling energetic oxetanes beyond analytical quantities. We utilize a Tiered Risk Approach based on scale and operation.

Tier 1: Analytical Scale (< 500 mg)

Operations: NMR prep, TLC, aliquoting small standards.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate due to the splash risk of alkylating agents.

  • Hand Protection:

    • Primary: Disposable Nitrile (minimum 5 mil).

    • Protocol: "Splash & Change" — Nitrile provides fair splash protection but poor permeation resistance against nitro-esters. Change immediately upon contact.

  • Body: Flame-resistant (FR) Lab Coat (Nomex/Kevlar blend). Cotton is mandatory for undergarments to prevent static buildup. Synthetic fabrics (polyester/nylon) are prohibited.

Tier 2: Synthesis / Prep Scale (> 500 mg or Heating/Catalysis)

Operations: Reactions, distillation, rotovap, transfer of stock solutions.

  • Eye/Face Protection: Chemical splash goggles PLUS a polycarbonate Face Shield (8-inch minimum).

  • Hand Protection (The "Barrier" Protocol):

    • Inner Glove: Laminate/EVOH (e.g., Silver Shield™ or 4H®). These are the only materials impervious to nitro-organic solvents and esters for prolonged periods.

    • Outer Glove: Standard Nitrile (for dexterity and grip).

  • Engineering Control: All work must be performed behind a Blast Shield or sliding sash hood composed of polycarbonate (Lexan), not just safety glass.

  • Static Control: ESD (Electrostatic Discharge) wrist strap connected to ground. Conductive footwear or heel grounders if standing on ESD flooring.

PPE Decision Logic Diagram

PPE_Decision_Logic Start Start: Define Operation Scale ScaleCheck Quantity > 500mg OR Heating/Catalysis Involved? Start->ScaleCheck Tier1 TIER 1: Analytical Mode ScaleCheck->Tier1 No Tier2 TIER 2: Synthesis/Energetic Mode ScaleCheck->Tier2 Yes T1_Gloves Gloves: Nitrile (Change on Splash) Tier1->T1_Gloves T1_Eyes Eyes: Splash Goggles Tier1->T1_Eyes T2_Gloves Gloves: Laminate Liner + Nitrile Outer Tier2->T2_Gloves T2_Shield Engineering: Blast Shield + ESD Grounding Tier2->T2_Shield

Figure 1: Decision matrix for selecting appropriate PPE based on operational risk.

Operational Protocols

A. Weighing and Transfer

The Risk: Static discharge during powder/liquid transfer can ignite nitro vapors.

  • Grounding: Verify the balance and all metal spatulas are grounded.

  • Anti-Static Gun: Use a Zerostat or ionizing blower on the vessel before transfer.

  • Technique: Do not pour. Use a glass syringe with a wide-bore needle or a positive-displacement pipette. Avoid plastic pipettes (static generators).

B. Reaction Setup (Polymerization Avoidance)

The Risk: Inadvertent acid catalysis causes rapid ring opening (exothermic).

  • Glassware Prep: All glassware must be base-washed (rinsed with dilute

    
     solution) and dried to neutralize acidic surface sites.
    
  • Temperature Control: Always add catalysts (if required) at low temperature (

    
     or 
    
    
    
    ) to control the exotherm.
  • Quenching: Have a solution of Triethylamine (5% in DCM) ready to quench the reaction immediately if an uncontrolled exotherm is observed.

C. Solvent Removal (Rotary Evaporation)

The Risk: Concentration leads to higher energy density; heating a dry nitro-oxetane is a deflagration hazard.

  • Bath Temperature: Maximum

    
    .
    
  • Pressure: Use high vacuum rather than heat to remove solvents.

  • The "No-Dry" Rule: Never rotovap to complete dryness. Leave a small amount of solvent (wet paste) or immediately redissolve in the next solvent. Dry energetic cakes are shock-sensitive.

Emergency Response & Spill Management

Do not use paper towels. Cellulose (paper) + Nitro compounds + Dryness = Flash Paper (highly flammable).

Spill Cleanup Workflow
  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and a respirator (organic vapor cartridge) if outside the hood.

  • Neutralize/Absorb:

    • Use Vermiculite or Sand to dike and absorb the spill.

    • Alternative: Use a specific "Solvent Absorbent" pad.

  • Decontamination: Wipe the surface with a dilute alkaline solution (5% Sodium Carbonate) to hydrolyze/deactivate the material (slowly), followed by water.

  • Disposal: Collect waste in a dedicated container labeled "Flammable Solid - Nitro/Oxetane Hazard." Do not seal tightly (venting cap required) to prevent pressure buildup.

Spill_Response Spill Spill Detected Eval Volume > 10mL? Spill->Eval Minor Minor: Absorb with Vermiculite Eval->Minor No Major Major: Evacuate Lab Call HazMat Eval->Major Yes Clean Clean: 5% Na2CO3 Wash Minor->Clean Waste Waste: Vented Container (NO PAPER TOWELS) Clean->Waste

Figure 2: Emergency response logic emphasizing the prohibition of cellulosic materials.

Disposal & Waste Stream Management

  • Segregation: Never mix with Strong Acids (polymerization risk), Oxidizers (fire risk), or Amines (exothermic reaction).

  • Labeling: Must be clearly labeled: "Contains Nitro-Oxetane Derivative - Potential Energetic - Flammable."

  • Stabilization: If the material is to be stored as waste for >24 hours, dilute with a compatible non-volatile phlegmatizer (e.g., mineral oil or heavy ester) to desensitize it.

References

  • Manchester Organics. Safety Data Sheet: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 4.D, Working with Explosives and Energetic Materials. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from

  • American Chemical Society. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016. (Discusses ring strain and polymerization hazards). Retrieved from

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (Nitrile vs. Laminate for Esters/Nitro compounds). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.